α-Metil-N-acetil-D-galactosamina

Descripción general

Descripción

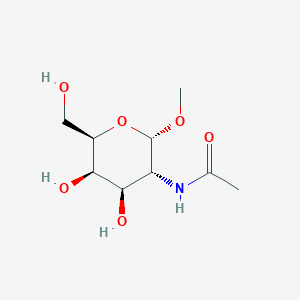

Alpha-Methyl-N-acetyl-D-galactosamine: is a derivative of galactose, specifically an amino sugarThis compound is significant in various biological processes, including glycosylation, where it plays a role in the modification of proteins and lipids .

Aplicaciones Científicas De Investigación

Alpha-Methyl-N-acetyl-D-galactosamine has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.

Biology: It plays a crucial role in the study of glycosylation processes and protein modification.

Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in cancer research.

Industry: It is used in the production of biopharmaceuticals and as a component in various biochemical assays

Mecanismo De Acción

Target of Action

Alpha-Methyl-N-acetyl-D-galactosamine, also known as GalNAc, is primarily targeted by the enzyme UDP-GalNAc:polypeptide GalNAc transferase (ppGalNAcT; EC 2.4.1.41) . This enzyme is the initiating enzyme for mucin-type O-glycosylation in animals .

Mode of Action

The ppGalNAcT enzyme catalyzes a single glycosidic linkage. It transfers an N-acetylgalactosamine (GalNAc) residue from an activated donor (UDP-GalNAc) to a serine or threonine of an acceptor polypeptide chain . This forms the Tn-antigen structure, which is often further elongated and modified by other glycosyltransferases .

Biochemical Pathways

The biochemical pathway primarily affected by GalNAc is the mucin-type O-glycosylation pathway . The Tn-antigen structure formed by the action of ppGalNAcT is often further elongated and modified by other glycosyltransferases, adding galactoses, N-acetylglucosamines, N-acetylgalactosamines, fucoses, sialic acids, and other sugars depending on the organism, tissue, and developmental stage .

Pharmacokinetics

It is known that the initial transfer of galnac from the nucleotide sugar udp-galnac onto protein substrates occurs in the golgi apparatus .

Result of Action

The result of GalNAc’s action is the formation of the Tn-antigen structure on serine or threonine residues of mucin-type glycoproteins . This structure is often further elongated and modified by other glycosyltransferases, leading to the formation of extended and branched mucin-type O-glycans .

Action Environment

The action of GalNAc is influenced by the cellular environment, particularly the presence of other enzymes in the Golgi apparatus that can further modify the Tn-antigen structure . The action of GalNAc and its resulting effects can also be influenced by the organism, tissue, and developmental stage .

Análisis Bioquímico

Biochemical Properties

Alpha-Methyl-N-acetyl-D-galactosamine interacts with a variety of enzymes, proteins, and other biomolecules. As uridine diphosphate (UDP)-Alpha-Methyl-N-acetyl-D-galactosamine, it is transferred to serine or threonine residues of an acceptor polypeptide chain during protein glycosylations . This interaction is facilitated by the enzyme UDP-GalNAc:polypeptide GalNAc transferase .

Cellular Effects

The effects of Alpha-Methyl-N-acetyl-D-galactosamine on cells are primarily related to its role in protein glycosylation. This process influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Alpha-Methyl-N-acetyl-D-galactosamine exerts its effects through binding interactions with biomolecules and changes in gene expression. The enzyme UDP-GalNAc:polypeptide GalNAc transferase transfers an Alpha-Methyl-N-acetyl-D-galactosamine residue from an activated donor (UDP-Alpha-Methyl-N-acetyl-D-galactosamine) to a serine or threonine of an acceptor polypeptide chain .

Metabolic Pathways

Alpha-Methyl-N-acetyl-D-galactosamine is involved in the metabolic pathway of protein glycosylation. It interacts with the enzyme UDP-GalNAc:polypeptide GalNAc transferase, which facilitates its transfer to serine or threonine residues of an acceptor polypeptide chain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha-Methyl-N-acetyl-D-galactosamine can be synthesized through several methods. One common approach involves the glycosylation of galactose derivatives. The reaction typically requires a donor molecule, such as UDP-GalNAc, and an acceptor molecule, such as a peptide or protein. The reaction is catalyzed by glycosyltransferases, which facilitate the transfer of the N-acetylgalactosamine moiety to the acceptor .

Industrial Production Methods: Industrial production of alpha-Methyl-N-acetyl-D-galactosamine often involves enzymatic synthesis using glycosyltransferases. These enzymes are derived from various sources, including microorganisms and mollusks. The production process is optimized to ensure high yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Alpha-Methyl-N-acetyl-D-galactosamine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Comparación Con Compuestos Similares

N-Acetyl-D-galactosamine: Similar in structure but lacks the methyl group.

N-Acetyl-D-glucosamine: Similar in structure but differs in the configuration of the hydroxyl groups.

Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Similar in structure but differs in the glycosidic linkage

Uniqueness: Alpha-Methyl-N-acetyl-D-galactosamine is unique due to its specific methylation, which can influence its reactivity and interaction with enzymes. This methylation can affect the compound’s role in glycosylation and its overall biological activity .

Actividad Biológica

Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (also known as α-Me-GalNAc) is a synthetic carbohydrate derivative that plays a significant role in various biological processes. This article explores its biological activity, including its interactions with enzymes, lectins, and potential therapeutic applications.

Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside has the molecular formula . Its structure includes an acetamido group and a deoxy sugar moiety, which are crucial for its biological functions. The compound is characterized by:

- Anomeric methyl substituent : Enhances stability and solubility.

- Structural similarity to N-acetylgalactosamine (GalNAc) : Facilitates binding interactions with specific proteins.

Biological Activities

Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside exhibits several noteworthy biological activities:

- Enzyme Substrate : It serves as a substrate for various glycosyltransferases, contributing to the understanding of enzyme kinetics and substrate specificity. Research indicates that it can enhance the efficiency of glycosylation reactions in vitro, which is essential for glycoprotein synthesis .

- Lectin Interaction : The compound has been utilized to study lectin-carbohydrate interactions. Its structural features allow it to bind selectively to lectins that recognize GalNAc, providing insights into cell recognition processes and potential diagnostic applications .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside may exhibit antimicrobial activity, although further research is necessary to confirm these findings .

- Metabolic Pathways : As a metabolite of certain drugs, it plays a role in metabolic pathways related to galactose metabolism, which could have implications for understanding metabolic disorders .

Case Study 1: Enzyme Kinetics

A study investigated the kinetic parameters of methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside as a substrate for galactosyltransferases. The findings demonstrated that varying concentrations of the substrate significantly influenced enzyme activity, indicating its potential as a tool for enzymatic studies .

Case Study 2: Lectin Binding Affinity

Research focused on the binding affinity of various lectins to methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside. The results highlighted its ability to bind specifically to certain lectins, suggesting its utility in developing targeted therapies or diagnostics based on carbohydrate recognition .

Comparative Analysis with Related Compounds

To understand the unique properties of methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, a comparative analysis with related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | Similar acetamido group; glucose backbone | Primarily used in glucosidase studies |

| Methyl 2-(acetylamino)-2-deoxy-alpha-D-mannopyranoside | Contains mannose instead of galactose | Important for studying mannosidase activity |

| Methyl 4-methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside | Fluorescent tag enhances detection sensitivity | Useful in enzyme activity assays |

This table illustrates how methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside stands out due to its specific interactions with enzymes and lectins involved in galactose metabolism.

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVOCXOZYFLVKN-ZEBDFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201238715 | |

| Record name | Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6082-22-0 | |

| Record name | Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6082-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.